molecular formula C16H17N3O4S B4512414 1-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid

1-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid

Cat. No.: B4512414
M. Wt: 347.4 g/mol
InChI Key: XFSMORKWHCLJPK-UHFFFAOYSA-N
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Description

1-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid is a structurally complex organic compound comprising three key components:

  • Pyridazinone-thiophene core: A 6-oxopyridazine ring substituted at position 3 with a thiophene heterocycle, contributing aromaticity and electronic diversity due to sulfur’s electron-rich nature .
  • Acetyl linker: Connects the pyridazinone-thiophene moiety to the piperidine ring, providing flexibility and influencing molecular conformation.

Properties

IUPAC Name

1-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S/c20-14-4-3-12(13-2-1-9-24-13)17-19(14)10-15(21)18-7-5-11(6-8-18)16(22)23/h1-4,9,11H,5-8,10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFSMORKWHCLJPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common approach is the condensation of thiophene derivatives with pyridazine precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

A. Pyridazinone-Thiophene Core

  • Thiophene vs. Furan/Phenyl: Compounds with thiophene (e.g., ) exhibit distinct electronic profiles compared to furan (oxygen-based) or phenyl analogs.
  • Substituent Effects : The acetyl linker in the target compound allows conformational flexibility, whereas rigid substituents like triazoles () may restrict motion but improve target specificity .

B. Piperidine-Carboxylic Acid Moiety

  • Carboxylic Acid vs. Esters/Amides : The free carboxylic acid group in the target compound increases water solubility and ionic interactions compared to esters (e.g., ) or amides (). This feature is critical for pharmacokinetics and binding to charged residues in biological targets .
  • Positional Isomerism : Piperidine-4-carboxylic acid (target) vs. piperidine-3-carboxamide () alters spatial orientation, affecting interactions with hydrophobic pockets or catalytic sites .

Biological Activity

1-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid, with the CAS number 1246062-68-9, is a compound of interest due to its potential pharmacological applications. Its structure includes a pyridazine core, a thiophene ring, and an acetylated piperidine moiety, which may contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H17N3O4S, with a molecular weight of 347.4 g/mol. Its structure can be represented as follows:

PropertyValue
Molecular FormulaC16H17N3O4S
Molecular Weight347.4 g/mol
CAS Number1246062-68-9

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets within biological systems. The presence of the thiophene ring may facilitate interactions such as π-π stacking and hydrogen bonding, enhancing its efficacy. The acetyl group may also play a role in modulating the compound's solubility and bioavailability.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of compounds similar to this compound. For instance, derivatives of pyridazine and thiophene have shown significant activity against various bacterial strains. The IC90 values for some related compounds ranged from 3.73 to 40.32 μM against Mycobacterium tuberculosis, indicating that structural modifications can lead to enhanced antimicrobial potency .

Anticancer Activity

Research has also indicated potential anticancer properties. Compounds with similar structural features have demonstrated cytotoxic effects against various cancer cell lines, including lung (A549), breast (MCF7), and colon (HT29) cancers. For example, some derivatives exhibited IC50 values as low as 8.107 μM against HepG2 liver cancer cells . This suggests that the compound may induce apoptosis through mechanisms involving caspase activation.

Case Studies

  • Antitubercular Activity : A study focused on the design and synthesis of substituted pyridazine derivatives found that compounds with similar structures to this compound were effective against Mycobacterium tuberculosis, showcasing their potential as antitubercular agents .
  • Cytotoxicity Evaluation : Another investigation evaluated the cytotoxicity of various thiophene-containing compounds on human embryonic kidney cells (HEK293). The results indicated that these compounds were nontoxic at effective concentrations, suggesting a favorable therapeutic window for further development .

Q & A

Basic: What are the recommended synthetic routes for 1-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves constructing the pyridazinone core followed by functionalization with thiophene and piperidine-carboxylic acid moieties. Key steps include:

  • Core formation : Use condensation reactions between thiophen-2-yl precursors and pyridazinone intermediates under reflux conditions (e.g., acetic acid/sodium acetate) to ensure regioselectivity .
  • Acetylation : Coupling the pyridazinone core with a piperidine-4-carboxylic acid derivative via acetyl linkers. HOBt/EDC-mediated coupling in DMF at 40°C ensures efficient amide bond formation .
  • Optimization : Computational reaction path searches (quantum chemical calculations) and experimental Design of Experiments (DoE) can reduce trial-and-error approaches. ICReDD’s integrated computational-experimental framework is recommended for condition screening (e.g., solvent polarity, temperature gradients) .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves the thiophene (δ 6.8–7.5 ppm), pyridazinone (δ 8.2–8.9 ppm), and piperidine (δ 2.5–3.5 ppm) signals. 2D NMR (COSY, HSQC) confirms connectivity .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z ≈ 375.3 [M+H]⁺) and fragments (e.g., cleavage at the acetyl linker) .
  • Infrared (IR) Spectroscopy : Bands at 1680–1720 cm⁻¹ confirm carbonyl groups (pyridazinone, acetyl, carboxylic acid) .
  • HPLC-PDA : Reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) assess purity (>95%). Monitor λ_max at 260–280 nm (thiophene/pyridazinone absorption) .

Advanced: How does the thiophene substitution at the pyridazin-3-position influence bioactivity compared to other heterocyclic substitutions (e.g., fluorophenyl or pyridyl)?

Methodological Answer:

  • Electronic Effects : Thiophene’s electron-rich aromatic system enhances π-π stacking with hydrophobic protein pockets, as seen in analogs with improved receptor binding . Compare with fluorophenyl (electron-withdrawing) substitutions, which increase lipophilicity but reduce polar interactions .
  • Biological Activity : Use competitive binding assays (e.g., SPR or ITC) to quantify affinity shifts. For example, thiophene-containing analogs in pyridazinone derivatives show 2–3× higher inhibition of COX-2 compared to pyridyl analogs due to enhanced hydrophobic complementarity .
  • SAR Studies : Synthesize analogs with thiophene, furan, and phenyl substitutions. Test in enzyme inhibition assays (e.g., IC₅₀ comparisons) to establish substituent-dependent trends .

Advanced: What computational strategies can predict the binding affinities of this compound with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases or GPCRs). Focus on the pyridazinone core’s hydrogen bonding with catalytic residues and thiophene’s hydrophobic contacts .
  • MD Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess stability of ligand-target complexes. Calculate binding free energies via MM-PBSA/GBSA .
  • Pharmacophore Modeling : Identify critical features (e.g., carboxylic acid for ionic interactions, acetyl linker for flexibility) using tools like LigandScout. Validate with in vitro assays .

Advanced: How can contradictory data regarding the compound’s solubility and bioavailability be resolved through experimental design?

Methodological Answer:

  • Solubility Enhancement :
    • Co-solvent Systems : Test DMSO/PEG-400 mixtures (10–20% v/v) to improve aqueous solubility without precipitation .
    • pH Adjustment : Use buffered solutions (pH 4–8) to exploit the carboxylic acid’s ionization (pKa ≈ 3.5). Monitor via UV-Vis spectroscopy .
  • Bioavailability Studies :
    • Parallel Artificial Membrane Permeability Assay (PAMPA) : Compare permeability of the neutral (COOH) vs. ionized (COO⁻) forms. Optimize formulations with permeation enhancers (e.g., sodium taurocholate) .
    • In Vivo PK : Administer via oral gavage in rodent models and measure plasma concentrations using LC-MS/MS. Correlate with in silico ADMET predictions (e.g., SwissADME) .

Advanced: What strategies are recommended for analyzing metabolic stability and potential toxicity of this compound?

Methodological Answer:

  • Metabolic Profiling :
    • Liver Microsome Assays : Incubate with human/rat liver microsomes (NADPH cofactor). Use LC-HRMS to identify Phase I metabolites (e.g., hydroxylation at thiophene or piperidine) .
    • CYP450 Inhibition Screening : Test against CYP3A4/2D6 isozymes via fluorometric assays. Prioritize analogs with IC₅₀ > 10 µM to avoid drug-drug interactions .
  • Toxicity Prediction :
    • AMES Test : Assess mutagenicity with Salmonella strains TA98/TA100.
    • hERG Binding Assay : Patch-clamp electrophysiology to evaluate cardiac risk. Use in silico tools (e.g., Pred-hERG) for preliminary screening .

Advanced: How can researchers design robust structure-activity relationship (SAR) studies for this compound’s derivatives?

Methodological Answer:

  • Scaffold Modularity : Synthesize derivatives by modifying:
    • Pyridazinone core : Introduce electron-withdrawing groups (e.g., -CF₃) at position 6 to enhance metabolic stability .
    • Piperidine moiety : Replace carboxylic acid with ester prodrugs to improve oral bioavailability .
  • High-Throughput Screening (HTS) : Use 96-well plates to test derivatives against target panels (e.g., kinases, proteases). Normalize activity to parent compound .
  • Data Analysis : Apply multivariate statistics (PCA or PLS) to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid
Reactant of Route 2
1-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid

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